1-Ethynyl-4-(methanesulfinyl)benzene
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Overview
Description
1-Ethynyl-4-(methanesulfinyl)benzene is an organic compound with the molecular formula C9H8OS It features a benzene ring substituted with an ethynyl group at the 1-position and a methanesulfinyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethynyl-4-(methanesulfinyl)benzene can be synthesized through several methods. One common approach involves the electrophilic aromatic substitution of benzene derivatives. The general mechanism includes the formation of a sigma-bond to the benzene ring, generating a positively charged intermediate, followed by the removal of a proton to yield the substituted benzene ring .
Industrial Production Methods: Industrial production of this compound typically involves multi-step synthesis processes. These processes may include Friedel-Crafts acylation, followed by further functional group modifications to introduce the ethynyl and methanesulfinyl groups .
Chemical Reactions Analysis
Types of Reactions: 1-Ethynyl-4-(methanesulfinyl)benzene undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to form sulfone derivatives.
Reduction: The ethynyl group can be reduced to form ethyl derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles like halides (e.g., NaCl) and bases (e.g., NaOH) are often employed.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Ethyl-substituted benzene derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Scientific Research Applications
1-Ethynyl-4-(methanesulfinyl)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Ethynyl-4-(methanesulfinyl)benzene involves its interaction with molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the methanesulfinyl group can form hydrogen bonds and engage in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
1-Ethynyl-4-(methylsulfanyl)benzene: Similar structure but with a methylsulfanyl group instead of methanesulfinyl.
1-Ethynyl-4-methylbenzene: Lacks the sulfur-containing group, making it less reactive in certain chemical reactions.
1-Ethynyl-4-methoxybenzene: Contains a methoxy group, which affects its electronic properties and reactivity.
Uniqueness: 1-Ethynyl-4-(methanesulfinyl)benzene is unique due to the presence of both an ethynyl and a methanesulfinyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
99255-63-7 |
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Molecular Formula |
C9H8OS |
Molecular Weight |
164.23 g/mol |
IUPAC Name |
1-ethynyl-4-methylsulfinylbenzene |
InChI |
InChI=1S/C9H8OS/c1-3-8-4-6-9(7-5-8)11(2)10/h1,4-7H,2H3 |
InChI Key |
MLVNPYQLPRWVBA-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C#C |
Origin of Product |
United States |
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